molecular formula C9H10N4OS2 B5544999 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5544999
M. Wt: 254.3 g/mol
InChI Key: POTLOYKEEWAVFX-UHFFFAOYSA-N
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Description

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Scientific Research Applications

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

Future Directions

The development of new imidazole derivatives is an active area of research due to their therapeutic potential . Future studies could explore the synthesis, characterization, and biological activity of “2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide” and similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the imidazole ring followed by the introduction of the thiazole moiety. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine. The final step usually involves the coupling of the two heterocyclic rings under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
  • 1-Methyl-1H-imidazol-2-yl methanol
  • 3,5-Di(4-imidazol-1-yl)pyridine

Uniqueness

Compared to similar compounds, 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE stands out due to its dual heterocyclic structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c1-13-4-2-11-9(13)16-6-7(14)12-8-10-3-5-15-8/h2-5H,6H2,1H3,(H,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTLOYKEEWAVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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